(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate
Description
(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8) is a morpholine derivative with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . The compound features a six-membered morpholine ring containing one oxygen atom, substituted at the 2- and 6-positions with methyl groups and a tert-butyl ester at the 4-position. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for protease inhibitors or kinase modulators .
Properties
IUPAC Name |
tert-butyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDPADYLZZKMRV-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Deprotonation : The amine group of 2,6-dimethylmorpholine is deprotonated by TEA, enhancing its nucleophilicity.
-
Acylation : The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the Boc-protected morpholine.
-
Temperature Control : The reaction is typically conducted at 0–5°C to minimize side reactions such as over-alkylation or decomposition.
Representative Procedure
-
Reagents : 2,6-Dimethylmorpholine (1.0 equiv), tert-butyl chloroformate (1.1 equiv), TEA (1.2 equiv).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup : The mixture is quenched with water, extracted with DCM, dried over Na₂SO₄, and concentrated.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product in 75–85% purity .
| Parameter | Value/Detail |
|---|---|
| Reaction Temperature | 0–5°C |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Yield | 70–85% |
| Purity (HPLC) | ≥95% |
Stereochemical Control and Asymmetric Synthesis
Achieving the desired (2R,6S) configuration requires careful selection of starting materials or resolution techniques. The stereochemistry of the final product is dictated by the chiral centers in the starting 2,6-dimethylmorpholine. Industrial routes often utilize chiral pool synthesis or enzymatic resolution to obtain enantiomerically pure precursors.
Case Study: Use of (2S,6R)-2,6-Dimethylmorpholine
In a documented procedure, (2S,6R)-2,6-dimethylmorpholine was reacted with tert-butyl chloroformate to yield the (2R,6S)-Boc derivative after chiral column chromatography . This highlights the importance of starting material configuration in determining product stereochemistry.
Key Observations
-
Enantiomeric Excess (ee) : >99% ee achieved using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
-
Cost Considerations : Chiral resolution adds ~20–30% to production costs, incentivizing asymmetric catalytic methods.
Industrial-Scale Production
Batch Processes
Traditional batch synthesis involves sequential addition of reagents in stirred-tank reactors. A typical protocol scales the laboratory method to 50–100 L reactors , with yields consistent at 70–80%.
Challenges
-
Exothermicity : Requires jacketed reactors for temperature control.
-
Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for large volumes.
Continuous Flow Synthesis
Recent advances employ microreactor systems to enhance mixing and heat transfer. For example, a continuous flow setup with a residence time of 10–15 minutes improves yield to 85–90% while reducing solvent use by 40%.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Solvent Consumption | 5 L/kg product | 3 L/kg product |
| Production Rate | 1 kg/day | 5 kg/day |
Optimization Strategies
Solvent and Base Selection
-
Solvent Effects : THF increases reaction rate compared to DCM but may reduce selectivity.
-
Alternative Bases : DIPEA reduces side reactions in moisture-sensitive conditions.
Temperature Optimization
A study comparing reaction temperatures found that 0°C maximizes yield (82%) while minimizing byproducts (<5%).
Analytical Characterization
The product is characterized by:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.33 (s, 6H, CH₃), 3.70–4.10 (m, 4H, morpholine ring).
-
HPLC : Retention time = 12.3 min (Chiralpak AD-H column, hexane/i-PrOH = 90:10).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The compound participates in SNAr reactions due to its electron-deficient morpholine ring and the presence of the tert-butyl carboxylate group. Key examples include:
Mechanistic Insight : The reaction proceeds via deprotonation of the amine nucleophile, followed by attack on the electron-deficient aromatic system. The tert-butyl group enhances steric protection of the morpholine ring, directing regioselectivity .
Acid-Catalyzed Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid:
Key Data :
-
Conditions : 6M HCl, reflux (110°C), 12 hours.
-
Yield : >90% (crude), purified via recrystallization.
Ring Saturation
The morpholine ring can be hydrogenated to form a piperidine derivative under catalytic hydrogenation:
Conditions :
-
Catalyst: 10% Pd/C
-
Pressure: 50 psi H₂
-
Solvent: Ethanol
-
Time: 24 hours.
Steric and Electronic Effects
-
Steric Effects : The 2,6-dimethyl groups hinder axial attack, favoring equatorial reactivity in substitution reactions .
-
Electronic Effects : The tert-butyl carboxylate withdraws electron density from the morpholine ring, enhancing electrophilicity at the nitrogen center .
Degradation Under Basic Conditions
Prolonged exposure to strong bases (e.g., NaOH) leads to ring-opening via cleavage of the C-O bond:
Mitigation : Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) .
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Nucleophilic substitution | 1.2 × 10⁻³ | 68.5 |
| Acid hydrolysis | 3.8 × 10⁻⁴ | 82.3 |
| Hydrogenation | 2.1 × 10⁻⁵ | 105.6 |
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The compound serves as a crucial scaffold in the development of new pharmaceuticals due to its structural characteristics that provide opportunities for modification and enhancement of biological activity. Its chirality allows for the exploration of enantiomer-specific effects in drug action, which is particularly important in pharmacology where different stereoisomers can exhibit vastly different therapeutic profiles.
Case Studies:
- Kinase Inhibitors: Research indicates that derivatives of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate can be utilized in the development of kinase inhibitors aimed at treating various diseases, including cancer and neurodegenerative disorders like Parkinson's disease .
- Anti-inflammatory Agents: Compounds derived from this morpholine derivative have shown promise in modulating immune responses and may serve as anti-inflammatory agents. Studies have demonstrated their potential to inhibit pathways involved in inflammatory responses, suggesting utility in managing autoimmune conditions .
Chemical Synthesis
Versatility in Synthesis:
The compound is recognized for its versatility in chemical synthesis. It can be transformed into various functionalized derivatives through multiple reaction pathways, making it a valuable intermediate in organic synthesis.
Applications in Organic Chemistry:
- Functionalization: The presence of the carboxylate group allows for easy derivatization, enabling chemists to create a wide range of compounds with tailored properties for specific applications.
- Building Block: As a building block, it can be used to synthesize more complex molecules that may have significant biological activity or serve as precursors for other chemical entities .
Research Applications
Biological Activity Studies:
Research has highlighted the biological activity of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate and its derivatives. Studies have focused on their interactions with biological targets such as enzymes and receptors, leading to insights into their mechanisms of action .
Table of Similar Compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,6S)-dimethylmorpholine-4-carboxylic acid | Similar morpholine structure without tert-butyl | Lacks steric hindrance from tert-butyl |
| N-methyl-2,6-dimethylmorpholine | Methyl substitution at nitrogen | Potentially different biological activity |
| (5-nitroquinolin-8-yl)oxymethyl (2R)-carboxylate | Incorporates a nitroquinoline moiety | May enhance biological activity due to nitro group |
This table illustrates how variations in substituents can affect the chemical reactivity and biological properties of compounds related to (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate.
Mechanism of Action
The mechanism of action of (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Morpholine Derivatives
(2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate
- Structure : Similar morpholine core but substituted with hydroxymethyl groups at positions 2 and 4.
- Key Differences: Increased polarity due to hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility. Molecular formula: C₁₂H₂₁NO₅ (vs. C₁₂H₂₁NO₃ for the target compound). Stereochemistry: Racemic (R,S) mixture, unlike the defined (2R,6S) configuration of the target compound.
- Applications : Hydroxymethyl groups may improve interactions with biological targets, such as enzymes requiring polar contacts .
(2R,6S)-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
- Key Differences: The 4-oxo group introduces a ketone, increasing electrophilicity at the 4-position. Piperidine rings are more basic than morpholines due to the absence of an electron-withdrawing oxygen atom. Molecular formula: C₁₂H₂₁NO₃ (identical to the target compound but distinct reactivity) .
Piperazine Derivatives
tert-Butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate (CAS: 223786-39-8)
- Structure: Piperazine ring (two nitrogen atoms) with a 4-aminophenyl substituent.
- Key Differences: Presence of an aromatic amine group enables conjugation reactions (e.g., amide bond formation). Molecular formula: C₁₇H₂₇N₃O₂ (higher molecular weight due to the aromatic substituent).
tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate (CAS: 2227910-98-5)
- Structure : Piperazine ring with a nitroethenyl group at position 3.
- Key Differences: Nitro group acts as a strong electron-withdrawing moiety, altering electronic properties. Molecular formula: C₁₃H₂₃N₃O₄ (lower lipophilicity compared to the target compound). Potential use in "click chemistry" due to the nitroethenyl group’s reactivity .
Key Research Findings
- Stereochemical Impact : The (2R,6S) configuration in the target compound ensures optimal spatial arrangement for interactions with chiral biological targets, contrasting with racemic analogs that may exhibit reduced efficacy .
- Synthetic Utility : The tert-butyl ester group in all analogs serves as a protective moiety, stable under basic conditions but cleavable under acidic hydrolysis .
- Biological Relevance : Morpholine derivatives are preferred for CNS drug design due to their ability to cross the blood-brain barrier, whereas piperazine derivatives are leveraged for their dual nitrogen atoms in chelating metal ions .
Biological Activity
(2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate is a compound of significant interest in biological research due to its potential therapeutic applications and its role as a ligand in enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Substituents : A tert-butyl group at position 2 and two methyl groups at positions 6 and 4.
This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
The mechanism of action of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its binding to specific enzymes or receptors. The presence of both the tert-butyl and dimethyl groups enhances its ability to modulate enzyme activity. This interaction can lead to various biological effects, including enzyme inhibition and potential therapeutic benefits in disease models.
Table 1: Mechanistic Insights
| Target | Effect | Reference |
|---|---|---|
| Cyclin-dependent kinases (CDKs) | Inhibition leading to reduced cell proliferation | |
| Enzymes in inflammatory pathways | Modulation of inflammatory responses |
Anticancer Potential
Research indicates that (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate exhibits significant activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a promising candidate for anticancer therapies.
Study 1: In Vivo Efficacy in Lupus Models
In a study involving lupus disease models (NZBWF1/J mice), the compound was administered at various doses. The results indicated no significant impact on anti-dsDNA titers after treatment, suggesting that while it may have some immunomodulatory effects, further optimization is needed for therapeutic efficacy .
Study 2: CDK Inhibition Assays
Another study focused on the inhibition of CDKs demonstrated that (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate significantly reduced the activity of CDK2 and CDK4 in vitro. This reduction correlated with decreased cancer cell proliferation rates.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate and similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 2,6-dimethylmorpholine-4-carboxylate | Lacks stereochemistry | Moderate enzyme inhibition |
| N-methyl-2,6-dimethylmorpholine | Methyl substitution at nitrogen | Limited anticancer activity |
| (5-nitroquinolin-8-yl)oxymethyl carboxylate | Incorporates a nitro group | Enhanced biological activity due to nitro group |
Q & A
Basic: What experimental methods are recommended for determining the stereochemistry and crystal structure of (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate?
Answer:
X-ray crystallography is the gold standard for resolving stereochemistry and crystal structure. For example, a related morpholine derivative, (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, was structurally characterized using single-crystal X-ray diffraction, revealing bond lengths, angles, and spatial arrangement of substituents . Complementary techniques like nuclear Overhauser effect (NOE) NMR or circular dichroism (CD) spectroscopy can validate stereochemical assignments in solution-phase studies .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For morpholine derivatives, tert-butyl carbamate protection is critical to prevent undesired side reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is typically used for purification. Purity should be confirmed via high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS), with thresholds >95% for most pharmacological studies .
Advanced: How can conflicting NMR data on stereoisomers be resolved during structural analysis?
Answer:
Data contradictions may arise due to dynamic stereochemical interconversion or solvent effects. To address this:
- Use low-temperature NMR to "freeze" conformational changes and observe distinct signals for stereoisomers.
- Compare experimental and NMR shifts with density functional theory (DFT)-calculated chemical shifts for each stereoisomer .
- Validate via 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks .
Advanced: What experimental designs are effective for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C, sampling at intervals (0, 6, 12, 24 h). Analyze degradation products via LC-MS.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life.
- Limitations: Organic degradation during prolonged experiments (e.g., >9 hours) may skew results; implement continuous cooling to stabilize samples .
Advanced: How should researchers design assays to evaluate the compound’s bioactivity while minimizing interference from impurities?
Answer:
- Purity Threshold: Ensure >98% purity via HPLC before testing.
- Control Experiments: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known morpholine-based inhibitors).
- Dose-Response Curves: Use a logarithmic concentration range (e.g., 1 nM–100 μM) to identify IC/EC values.
- Counter-Screens: Test against off-target receptors/enzymes to confirm specificity. For example, related morpholine derivatives have shown activity against bacterial enzymes and cancer cell lines .
Advanced: What statistical approaches are suitable for analyzing contradictory data in replication studies?
Answer:
- Meta-Analysis: Pool data from independent replicates to identify trends.
- Error Source Identification: Use ANOVA to distinguish between batch effects (e.g., reagent variability) and intrinsic biological variability.
- Bayesian Inference: Quantify the probability of observed contradictions arising from experimental noise vs. true biological differences .
Basic: What spectroscopic techniques are critical for confirming the compound’s functional groups post-synthesis?
Answer:
- FT-IR: Identify carbonyl (C=O, ~1700 cm) and morpholine ring vibrations.
- NMR: Confirm tert-butyl (δ ~28 ppm) and carbamate (δ ~155 ppm) signals.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <2 ppm error .
Advanced: How can computational modeling support mechanistic studies of this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to proteins (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes.
- Free Energy Calculations: Apply MM/PBSA or free energy perturbation (FEP) to quantify binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
